REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:8][C:9](=O)[CH3:10])[C:3]([O:5]CC)=[O:4].Cl.[NH2:13]O>Cl>[CH3:10][C:9]1[CH:8]=[C:2]([C:3]([OH:5])=[O:4])[O:1][N:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
103.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
177.8 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC(C)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for 60 hours
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue was chilled on ice
|
Type
|
CUSTOM
|
Details
|
A solid formed which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in THF (11)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
CUSTOM
|
Details
|
Concentration of filtrate to approximately 30 ml afforded a second crop of the product
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.1 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |